molecular formula C16H18O4 B13785192 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one CAS No. 73815-13-1

6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B13785192
CAS No.: 73815-13-1
M. Wt: 274.31 g/mol
InChI Key: RUCDWOAAPIUMNB-UHFFFAOYSA-N
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Description

8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This particular compound is characterized by its unique structural features, including a dimethylpropenyl group and methoxy substituents on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxycoumarin and 1,1-dimethyl-2-propenyl bromide.

    Alkylation Reaction: The key step involves the alkylation of 6,7-dimethoxycoumarin with 1,1-dimethyl-2-propenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are explored in the development of new drugs for various diseases.

    Industry: The compound is used in the production of fragrances, flavorings, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dimethyl-2-propenyl)-8-(3-methyl-2-butenyl)xanthyletin: Another coumarin derivative with similar structural features.

    1,3,6,7-Tetrahydroxy-5-methoxy-4-(1′,1′-dimethyl-2′-propenyl)-8-(3″,3″-dimethyl-2″-propenyl)-xanthone: A xanthone derivative with similar biological activities.

Uniqueness

8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both dimethylpropenyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

73815-13-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3

InChI Key

RUCDWOAAPIUMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2

Origin of Product

United States

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